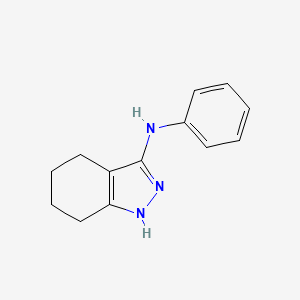![molecular formula C17H21N3O2 B5549276 4-(4-methylanilino)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]butanamide](/img/structure/B5549276.png)
4-(4-methylanilino)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methylanilino)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a butanamide backbone with a methylanilino group and a methylfuran group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
The synthesis of 4-(4-methylanilino)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]butanamide involves several steps. Typically, the synthetic route includes the following steps:
Formation of the butanamide backbone: This can be achieved through the reaction of butanoic acid with an appropriate amine under dehydrating conditions.
Introduction of the methylanilino group: This step involves the reaction of the intermediate with 4-methylaniline under suitable conditions.
Addition of the methylfuran group: The final step involves the reaction of the intermediate with 5-methylfuran-2-carbaldehyde under conditions that promote the formation of the imine bond.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
4-(4-methylanilino)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine bond to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the aniline and furan rings, using reagents like halogens or alkylating agents.
Aplicaciones Científicas De Investigación
4-(4-methylanilino)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-methylanilino)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
4-(4-methylanilino)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]butanamide can be compared with similar compounds such as:
4-(4-methylanilino)-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]butanamide: This compound has a thiophene ring instead of a furan ring, which can lead to different chemical and biological properties.
4-(4-methylanilino)-N-[(E)-(5-methylpyridin-2-yl)methylideneamino]butanamide:
Propiedades
IUPAC Name |
4-(4-methylanilino)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-5-8-15(9-6-13)18-11-3-4-17(21)20-19-12-16-10-7-14(2)22-16/h5-10,12,18H,3-4,11H2,1-2H3,(H,20,21)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMUVIJXDNBSIN-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2,8-dimethylquinolin-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549198.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5549213.png)

![ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5549288.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclopropylthiourea](/img/structure/B5549291.png)
![8-(3-hydroxybenzoyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549294.png)
![N'-(2-furylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5549240.png)

![1-{[2-(4-chlorophenyl)-7-(methylthio)-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5549253.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5549256.png)
![N-{2-[(4-chlorophenyl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B5549262.png)
![(1S*,5R*)-6-benzyl-3-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5549269.png)
